molecular formula C21H21N7OS B2751804 Ribocil-C (R enantiomer) CAS No. 2177266-81-6

Ribocil-C (R enantiomer)

Cat. No. B2751804
CAS RN: 2177266-81-6
M. Wt: 419.51
InChI Key: UVDVCDUBJWYRJW-OAHLLOKOSA-N
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Description

Ribocil-C (R enantiomer) is the R enantiomer of Ribocil-C . It is a highly selective inhibitor of bacterial riboflavin riboswitches .


Synthesis Analysis

Ribocil was found to be a racemic mixture of iso-mers which after separation led to isolation of ribocil-A (R-enantiomer) and ribocil-B (S-enantiomer) with ribocil-B found to be nearly completely responsible for inhibition of RF synthesis .


Molecular Structure Analysis

The molecular weight of Ribocil-C (R enantiomer) is 419.50 and its formula is C21H21N7OS . The SMILES representation of its structure is O=C1N=C ( [C@H] (CCC2)CN2CC3=CN (C4=NC=CC=N4)C=N3)NC (C5=CC=CS5)=C1 .


Chemical Reactions Analysis

Ribocil-C (R enantiomer) is a highly selective inhibitor of bacterial riboflavin riboswitches . It functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth .


Physical And Chemical Properties Analysis

Ribocil-C (R enantiomer) is a solid, white to off-white compound . It is soluble in DMSO to a concentration of at least 6.7 mg/mL . The remarkably close physical and chemical properties of enantiomers present significant obstacles .

Mechanism of Action

Ribocil-C (R enantiomer) functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth .

Safety and Hazards

Ribocil-C (R enantiomer) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Riboswitches are a novel antibacterial drug target class that could deliver urgently needed antibiotics via a new mechanism of action . The development of riboswitch specific high-throughput screening methods is needed . The remarkably close physical and chemical properties of enantiomers present significant obstacles, making it necessary to develop novel enantioseparation methods .

properties

IUPAC Name

2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVCDUBJWYRJW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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